molecular formula C19H16ClNO2 B1451298 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-49-8

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1451298
CAS No.: 1160254-49-8
M. Wt: 325.8 g/mol
InChI Key: VVPKEYVAKSEHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would likely be determined using standard safety data sheet (SDS) protocols .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Ethoxyphenyl)-8-methylquinoline with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chloride group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinoline ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for the reduction of the quinoline ring.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

    Reduction Products: Reduction can yield dihydroquinoline derivatives.

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the ethoxy and methyl groups, leading to different biological activities.

    8-Methylquinoline: Similar structure but without the ethoxyphenyl group, affecting its reactivity and applications.

    4-Chloroquinoline: Contains a chlorine atom at the 4-position, which can influence its chemical behavior.

Uniqueness: 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of both the ethoxyphenyl and methyl groups, which enhance its biological activity and make it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPKEYVAKSEHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201325
Record name 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-49-8
Record name 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.